![molecular formula C14H12F3NO2S B185484 Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144061-14-3](/img/structure/B185484.png)
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .Scientific Research Applications
Neuroprotective Applications
This compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of this compound may have promising applications in the treatment of neurodegenerative diseases. They could help in restoring neuronal function and structure, which is crucial for diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound’s derivatives are significant. They have been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key factors in neuroinflammation .
Proteomics Research
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is available for purchase as a biochemical for proteomics research. This suggests its use in the study of proteins and their functions, which is a fundamental aspect of understanding cellular processes .
Pharmacological Evaluation
The compound has been part of pharmacological evaluations, particularly in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have been assessed for their neuroprotective and anti-neuroinflammatory activities, indicating the compound’s role in the development of new pharmaceutical agents .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with proteins. Such studies are essential for drug design and can predict how a compound might interact with biological targets .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. Its structure allows for the creation of hybrids that can be evaluated for various biological activities .
Photophysical Research
While not directly related to Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, related compounds have been investigated for their photophysical properties. This suggests potential research applications in the study of light and its interactions with chemical substances .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the trifluoromethyl group in the compound can undergo nucleophilic substitution by a fluoride, which could potentially influence its interaction with its targets .
Biochemical Pathways
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSFBESZXIUREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379012 | |
| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
CAS RN |
144061-14-3 | |
| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
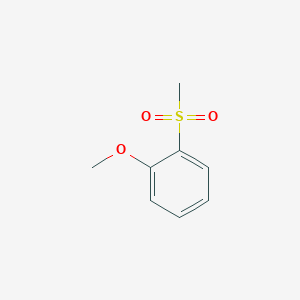
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
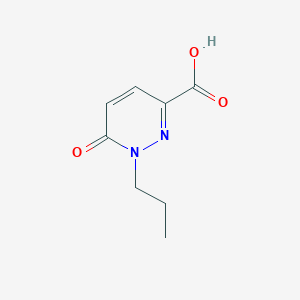

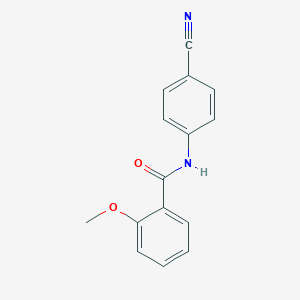


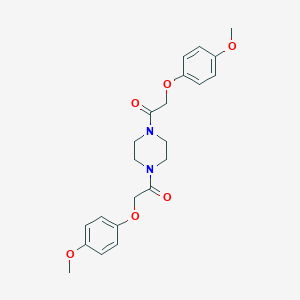
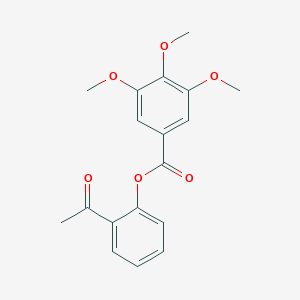
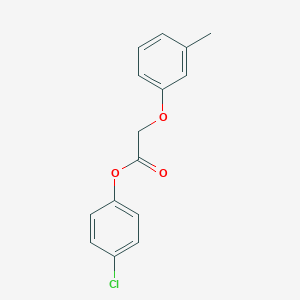

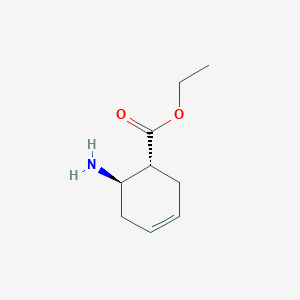
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)